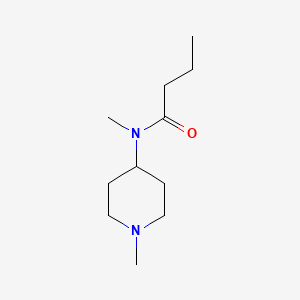
N-methyl-N-(1-methylpiperidin-4-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(1-methylpiperidin-4-yl)butanamide, also known as MPHP, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has gained popularity in recent years due to its stimulant properties. MPHP is a white crystalline powder that is soluble in water and has a molecular weight of 219.33 g/mol.
作用机制
N-methyl-N-(1-methylpiperidin-4-yl)butanamide acts as a potent stimulant that increases the release of dopamine, norepinephrine, and serotonin in the brain. It binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to an increase in the extracellular concentration of dopamine. This results in a feeling of euphoria and increased energy levels. This compound also activates the adrenergic system, leading to an increase in heart rate and blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin, leading to an increase in energy levels, euphoria, and improved mood. This compound also activates the adrenergic system, leading to an increase in heart rate and blood pressure. Long-term use of this compound can lead to tolerance, dependence, and addiction.
实验室实验的优点和局限性
N-methyl-N-(1-methylpiperidin-4-yl)butanamide has several advantages for use in lab experiments. It is a potent stimulant that can be used to investigate the effects of stimulants on the central nervous system. This compound has also been used as a tool to study the mechanisms of addiction and drug abuse. However, there are also limitations to the use of this compound in lab experiments. It is a designer drug that is not well understood, and its long-term effects are not known. This compound is also highly addictive and can lead to tolerance and dependence.
未来方向
There are several future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)butanamide. One area of interest is the development of new drugs that target the dopamine transporter, which could lead to the development of more effective treatments for addiction and drug abuse. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior. Further research is needed to understand the mechanisms of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)butanamide involves the reaction of 4-methylpiperidine with 4-chlorobutyronitrile, followed by reduction with lithium aluminum hydride. The resulting product is then subjected to N-methylation using methyl iodide. The final product is obtained through recrystallization from an appropriate solvent.
科学研究应用
N-methyl-N-(1-methylpiperidin-4-yl)butanamide has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the effects of stimulants on the central nervous system. This compound has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood, reward, and motivation. This compound has also been used to study the mechanisms of addiction and drug abuse.
属性
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-5-11(14)13(3)10-6-8-12(2)9-7-10/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSFPVBXBLLBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7464128.png)

![4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B7464141.png)
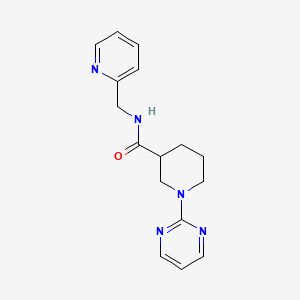
![ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate](/img/structure/B7464153.png)
![(3,4,5,6-tetrahydro-2H-azepin-7-ylamino) N-[butyl(methylsulfonyl)carbamoyl]carbamate](/img/structure/B7464157.png)
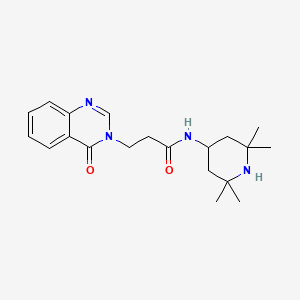
![3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-2H-chromen-2-imine](/img/structure/B7464167.png)
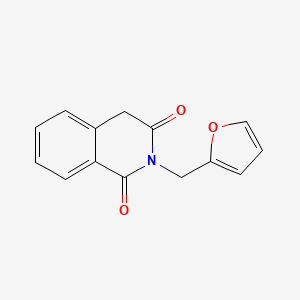
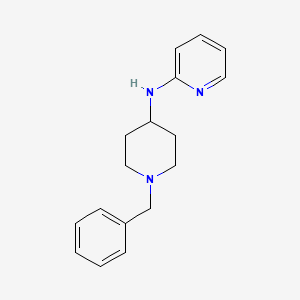
![N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B7464197.png)
![7-Methyl-5-phenyl-1-piperidin-1-yl-3-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-c][1,5,2]oxazaphosphinine 1-oxide](/img/structure/B7464216.png)
![N-[2-[[2-(4-tert-butyl-2,6-dimethylphenyl)acetyl]amino]ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B7464228.png)
![(4E)-4-[[(3E)-3-benzylidene-2-morpholin-4-ylcyclopenten-1-yl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B7464233.png)